Technical Guide: 2-Isopropoxy-3-methoxybenzoic Acid
Technical Guide: 2-Isopropoxy-3-methoxybenzoic Acid
The following is an in-depth technical guide regarding 2-Isopropoxy-3-methoxybenzoic acid (CAS 85686-10-8).
CAS Number: 85686-10-8 Chemical Family: Alkoxybenzoic Acids / Salicylic Acid Derivatives Document Type: Technical Monograph for API Synthesis & Medicinal Chemistry
Executive Summary
2-Isopropoxy-3-methoxybenzoic acid (CAS 85686-10-8) is a specialized aromatic building block used primarily in the optimization of small-molecule pharmaceuticals. Structurally derived from o-vanillic acid (2-hydroxy-3-methoxybenzoic acid), this compound features a bulky isopropoxy group at the ortho position and a methoxy group at the meta position relative to the carboxylic acid.
This specific substitution pattern is critical in Medicinal Chemistry for modulating lipophilicity (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 2-Propan-2-yloxy-3-methoxybenzoic acid |
| Common Name | 2-Isopropoxy-3-methoxybenzoic acid |
| CAS Number | 85686-10-8 |
| Molecular Formula | |
| Molecular Weight | 210.23 g/mol |
| SMILES | COc1cccc(C(=O)O)c1OC(C)C |
| InChI Key | WWPLDSOFBMZGIJ-UHFFFAOYSA-N |
Physical Properties
| Property | Value (Experimental/Predicted) | Significance |
| Appearance | White to off-white crystalline powder | Purity indicator (Coloration suggests oxidation) |
| Melting Point | 108 – 112 °C | Identity confirmation |
| Boiling Point | 324.5 ± 22.0 °C (760 mmHg) | Distillation requires high vacuum |
| Density | 1.1 ± 0.1 g/cm³ | Process engineering calculations |
| pKa | ~3.8 (Carboxylic acid) | Acidic workup required for isolation |
| LogP | 2.40 | Moderate lipophilicity; good membrane permeability |
Synthesis & Manufacturing Methodologies
The industrial synthesis of CAS 85686-10-8 typically proceeds via the O-alkylation of o-vanillic acid derivatives . Direct alkylation of the acid is possible but often leads to ester by-products. The Ester-Protection Route is the industry standard for high-purity (>98%) synthesis.
Core Synthesis Pathway (Ester-Protection Route)
This route minimizes side reactions and allows for easier purification of the intermediate ester.
-
Step 1: Esterification of o-Vanillic Acid to protect the carboxylic acid.
-
Step 2: Williamson Ether Synthesis to introduce the isopropyl group.
-
Step 3: Saponification to yield the final free acid.
Reagents & Conditions:
-
Starting Material: 2-Hydroxy-3-methoxybenzoic acid (CAS 877-22-5).[1]
-
Alkylating Agent: 2-Bromopropane (Isopropyl bromide) or 2-Iodopropane.
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.
Visualized Workflow (Graphviz)
Figure 1: Step-wise synthetic pathway for high-purity 2-Isopropoxy-3-methoxybenzoic acid.
Detailed Experimental Protocol (Step 2 & 3 Focus)
Step 2: Alkylation
-
Charge a reactor with Methyl 2-hydroxy-3-methoxybenzoate (1.0 eq) and DMF (5-10 volumes).
-
Add Potassium Carbonate (
, 1.5 eq) followed by 2-Bromopropane (1.5 eq). -
Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of phenol.
-
Critical Control Point: Ensure temperature does not exceed 80°C to prevent elimination of isopropyl bromide to propene.
-
Workup: Quench with water, extract with Ethyl Acetate. The organic layer contains the ester intermediate.
Step 3: Hydrolysis
-
Dissolve the crude ester in THF/Water (1:1) .
-
Add Lithium Hydroxide Monohydrate (2.0 eq). Stir at room temperature for 12 hours.
-
Isolation: Evaporate THF. Acidify the aqueous residue with 1N HCl to pH 2–3.
-
The product precipitates as a white solid. Filter, wash with cold water, and dry under vacuum at 45°C.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water.
Quality Control & Analytical Profiling
To ensure the material is suitable for drug development (API Intermediate grade), the following analytical specifications must be met.
Specification Table
| Test | Method | Specification |
| Assay | HPLC (Area %) | ≥ 98.0% |
| Identification A | 1H-NMR | Conforms to structure |
| Identification B | Mass Spectrometry (ESI) | [M-H]- = 209.2 |
| Loss on Drying | Gravimetric | ≤ 0.5% |
| Residue on Ignition | Gravimetric | ≤ 0.1% |
| Heavy Metals | ICP-MS | ≤ 10 ppm |
1H-NMR Interpretation (Predicted, DMSO-d6)
- 12.8 ppm (s, 1H): Carboxylic acid (-COOH ).
- 7.1–7.4 ppm (m, 3H): Aromatic protons (H-4, H-5, H-6).
- 4.4 ppm (sept, 1H): Methine of isopropyl group (-OCH (CH3)2).
- 3.8 ppm (s, 3H): Methoxy group (-OCH 3).
- 1.2 ppm (d, 6H): Methyls of isopropyl group (-OCH(CH 3)2).
Applications in Drug Discovery
2-Isopropoxy-3-methoxybenzoic acid is not merely a reagent; it is a scaffold modulator . In Structure-Activity Relationship (SAR) studies, it is used to replace simple methoxy or ethoxy benzoic acids to achieve specific pharmacological goals:
-
Steric Occlusion: The bulky isopropyl group at the 2-position forces the carbonyl group out of planarity with the phenyl ring. This "twist" can lock the molecule into a bioactive conformation, increasing potency against receptors that require non-planar ligands.
-
Metabolic Stability: The isopropyl ether is more resistant to O-dealkylation by Cytochrome P450 enzymes compared to methyl or ethyl ethers, potentially extending the half-life (
) of the drug candidate. -
Lipophilicity Tuning: Increasing the carbon count raises the LogP, facilitating better blood-brain barrier (BBB) penetration for CNS targets.
Logical Application Workflow
Figure 2: Utilization of the scaffold in downstream medicinal chemistry.
Safety & Handling (MSDS Summary)
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation, H335)
-
-
Handling: Use in a fume hood. Avoid dust generation.
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Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert gas (Argon/Nitrogen) to prevent slow oxidation of the ether linkage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12357674 (Related Isomer) & Structure Search for CAS 85686-10-8. Retrieved from .[2]
-
ChemicalBook & Accela Chem. Product Entry: 2-Isopropoxy-3-methoxybenzoic acid (CAS 85686-10-8).[3][4] Retrieved from .
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Sigma-Aldrich. Safety Data Sheet (SDS) for substituted benzoic acids. Retrieved from .
